Sertaconazole
Overview
Description
Sertaconazole is an antifungal medication belonging to the imidazole class. It is primarily used to treat skin infections such as athlete’s foot, jock itch, and ringworm. This compound is available in various formulations, including creams, gels, and vaginal tablets . The compound is known for its broad-spectrum antifungal activity and is effective against a variety of fungal pathogens, including Candida, Malassezia, and dermatophytes .
Mechanism of Action
Target of Action
Sertaconazole, an antifungal medication of the imidazole class, primarily targets the fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a critical component of the fungal cell wall .
Mode of Action
This compound interacts with its target, 14-α demethylase, to inhibit the conversion of lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .
Biochemical Pathways
The inhibition of ergosterol synthesis by this compound prevents fungal cells from multiplying and impairs hyphae growth . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for the fungistatic activity of this compound .
Pharmacokinetics
Pharmacokinetic studies have shown that the drug is retained in the skin without absorption into plasma after topical application . This suggests that the bioavailability of this compound is negligible, which is beneficial in minimizing systemic side effects .
Result of Action
The result of this compound’s action is the effective treatment of fungal infections. By increasing the permeability of the fungal cell membrane, it causes the leakage of cellular contents, leading to cell death . This makes this compound an effective fungicidal and fungistatic agent .
Biochemical Analysis
Biochemical Properties
Sertaconazole interacts with the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the biochemical reactions involved in fungal cell wall synthesis, converting lanosterol to ergosterol . The inhibition of this enzyme by this compound leads to the accumulation of 14 α-methyl sterols in fungi, which may be partly responsible for its fungistatic activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks the synthesis of ergosterol, a critical component of the fungal cell membrane . This inhibition prevents fungal cells from multiplying and impairs hyphae growth . In addition, this compound has been reported to exhibit cytotoxicity against both normal and tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane . This results in increased cellular permeability, causing leakage of cellular contents .
Temporal Effects in Laboratory Settings
This compound has been observed to cause distinct distortions of pharyngeal anatomy and lethality upon acute exposure in laboratory settings . It also inhibits the polymerization of tubulin in HeLa cells and the in vitro assembled goat brain tubulin .
Dosage Effects in Animal Models
In animal models, this compound exhibits fungistatic activity against Cryptococcus neoformans and Candida spp . It has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts lanosterol to ergosterol . This process is crucial for the synthesis of the fungal cell wall . This compound’s inhibition of the enzyme cytochrome P450 14α-demethylase disrupts this pathway .
Transport and Distribution
This compound is available in topical formulations for the treatment of skin infections . It is also available in a vaginal tablet form
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with components of the fungal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sertaconazole involves several key steps:
Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring, which is a sulfur analogue of the indole ring found in the amino acid tryptophan.
Introduction of Chlorine Atoms: Chlorine atoms are introduced into the benzothiophene ring to enhance the antifungal activity of the compound.
Attachment of the Imidazole Ring: The imidazole ring is then attached to the benzothiophene ring through a series of reactions involving various reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Sertaconazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of chlorine atoms with other functional groups have been studied.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antifungal activity .
Scientific Research Applications
Sertaconazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole antifungal agent with a similar mechanism of action.
Clotrimazole: A widely used antifungal agent that also inhibits ergosterol synthesis.
Miconazole: An imidazole antifungal agent with broad-spectrum activity.
Uniqueness of Sertaconazole
This compound is unique due to its benzothiophene ring, which enhances its ability to form pores in the fungal cell membrane . This structural feature distinguishes it from other imidazole antifungal agents and contributes to its potent antifungal activity .
Properties
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99592-32-2 | |
Record name | Sertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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